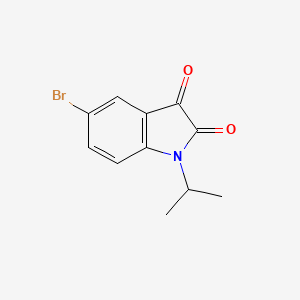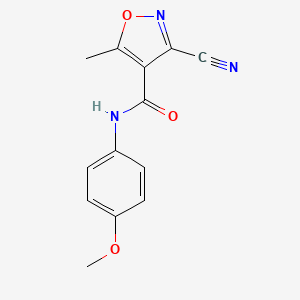
3-cyano-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide
概要
説明
3-cyano-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a cyano group, a methoxyphenyl group, and a methyl group attached to the isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide can be achieved through several methods. One common approach involves the reaction of p-anisidine (4-methoxyaniline) with ethyl cyanoacetate under microwave irradiation in trichlorobenzene, yielding 2-cyano-N-(4-methoxyphenyl)acetamide . This intermediate can then undergo further cyclization and functionalization to form the desired isoxazole derivative.
Another method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free conditions can be advantageous in industrial settings due to reduced reaction times and environmental impact .
化学反応の分析
Types of Reactions
3-cyano-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl group, while reduction of the cyano group can produce an amine derivative .
科学的研究の応用
3-cyano-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide has several scientific research applications:
作用機序
The mechanism of action of 3-cyano-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The cyano group and isoxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
2-cyano-N-(4-methoxyphenyl)acetamide: An intermediate in the synthesis of the target compound.
3-cyano-N-(4-methylbenzyl)benzamide: Another cyanoacetamide derivative with potential biological activities.
Pyrazoline derivatives: Compounds with similar heterocyclic structures and diverse pharmacological activities.
Uniqueness
3-cyano-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Its combination of a cyano group, methoxyphenyl group, and methyl group makes it a versatile scaffold for further functionalization and application in various fields .
特性
IUPAC Name |
3-cyano-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-8-12(11(7-14)16-19-8)13(17)15-9-3-5-10(18-2)6-4-9/h3-6H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLIXYBXIINSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C#N)C(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)benzamide](/img/structure/B3036643.png)
![3-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3036644.png)
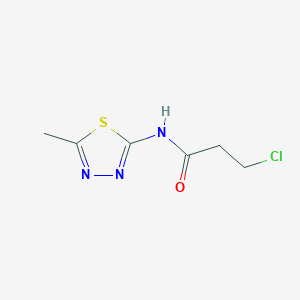
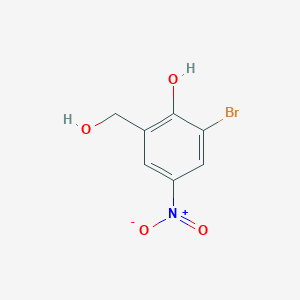
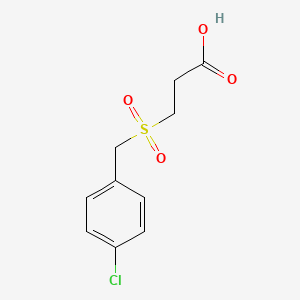
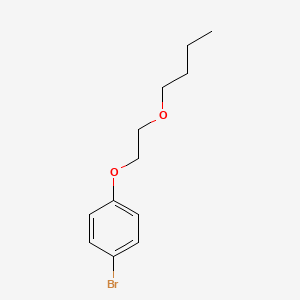
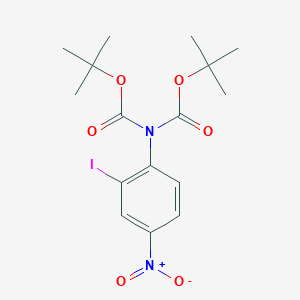
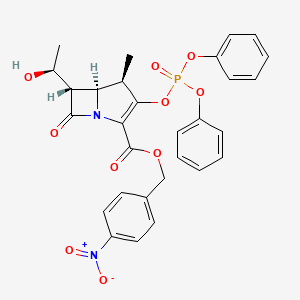
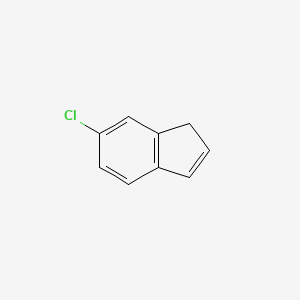
![4-[(1-cyclobutylpiperidin-4-yl)oxy]benzonitrile](/img/structure/B3036657.png)
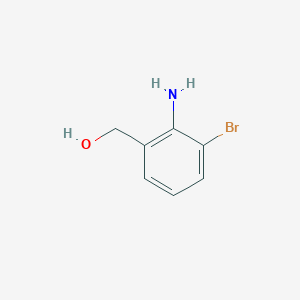
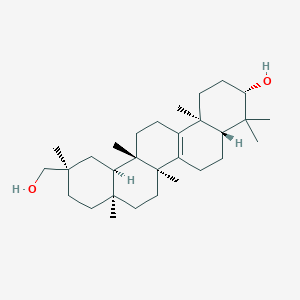
![[3-(dibenzylcarbamoyl)phenyl]boronic Acid](/img/structure/B3036661.png)
